molecular formula C7H5NO4 B021070 Quinolinic acid CAS No. 89-00-9

Quinolinic acid

カタログ番号: B021070
CAS番号: 89-00-9
分子量: 167.12 g/mol
InChIキー: GJAWHXHKYYXBSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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科学的研究の応用

ML182 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

作用機序

ML182は、メタボトロピックグルタミン酸受容体4(mGlu4)の活性を調節することによってその効果を発揮します。ポジティブアロステリックモジュレーターとして、それはオルトステリック部位とは異なる受容体の部位に結合し、その天然のリガンドであるグルタミン酸に対する受容体の応答を強化します。 このモジュレーションは、下流のシグナル伝達経路の変化につながり、神経保護効果や抗パーキンソン効果などのさまざまな生理学的効果をもたらす可能性があります .

類似の化合物との比較

ML182は、mGlu4の特定のモジュレーションにおいて独特です。類似の化合物には、次のものがあります。

これらの化合物は、mGlu4を調節するという共通の特徴を共有していますが、化学構造、効力、薬物動態プロファイルが異なり、ML182が特定の相互作用と効果において独特であることを示しています。

Safety and Hazards

Quinolinic acid is moderately toxic by ingestion and is a moderate to severe irritant to the skin and eyes . It emits toxic fumes such as carbon monoxide when heated to decomposition .

将来の方向性

NAD+ metabolism disorders are implicated in a range of pathophysiological alterations, including metabolic diseases, cancer, aging, and neurodegenerative diseases . The role of NAD+ metabolic disorders in the development of associated ocular diseases and the potential advantages and disadvantages of various methods to increase NAD+ levels are being explored .

準備方法

ML182の合成は、市販の出発物質から始まる一連の化学反応を伴います。重要な手順には、ピコリンアミドコアの形成と、必要な置換基を導入するためのその後の官能基化が含まれます。合成経路は通常、次の手順で構成されます。

化学反応の分析

ML182は、次のようないくつかのタイプの化学反応を起こします。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまなハロゲン化剤などがあります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

ML182は、化学、生物学、医学の分野において、いくつかの科学研究への応用があります。

類似化合物との比較

ML182 is unique in its specific modulation of mGlu4. Similar compounds include:

These compounds share the common feature of modulating mGlu4 but differ in their chemical structures, potencies, and pharmacokinetic profiles, highlighting the uniqueness of ML182 in its specific interactions and effects.

特性

IUPAC Name

pyridine-2,3-dicarboxylic acid
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InChI

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)
Source PubChem
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InChI Key

GJAWHXHKYYXBSV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C(=O)O
Source PubChem
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Molecular Formula

C7H5NO4
Record name quinolinic acid
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Related CAS

18970-62-2 (copper(2+) salt), 87314-99-6 (strontium salt)
Record name Quinolinic acid
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DSSTOX Substance ID

DTXSID8041327
Record name Quinolinic acid
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Molecular Weight

167.12 g/mol
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Physical Description

Dry Powder; Other Solid, Odorless solid; [Merck Index] White or light yellow powder; [MSDSonline], Solid
Record name 2,3-Pyridinedicarboxylic acid
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Solubility

Soluble in 180 parts water, in alkalies, slightly in alcohol. Almost insol in ether or benzene., Slightly soluble in trifluoroacetic acid. Insoluble in ethanol., In water, 1.1X10+4 mg/L at 25 °C, 11.0 mg/mL
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Vapor Pressure

0.0000061 [mmHg]
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Mechanism of Action

Huntington's disease is an autosomal dominant neurological disorder characterized by progressive chorea, cognitive impairment and emotional disturbance. The disease usually occurs in midlife and symptoms progress inexorably to mental and physical incapacitation. It has been postulated that an excitotoxin is involved in the pathogenesis of Huntington's disease. Schwarcz and colleagues have shown that quinolinic acid can produce axon-sparing lesions similar to those observed in Huntington's disease. The lesions result in a depletion of neurotransmitters contained within striatal spiny neurones, for example gamma-aminobutyric acid (GABA), while dopamine is unaffected. Recently, /several investigators/ ... demonstrated that in Huntington's disease striatum there is a paradoxical 3-5-fold increase in both somatostatin and neuropeptide Y which is attributable to selective preservation of a subclass of striatal aspiny neurones in which these peptides are co-localized. In the present study /the authors/ demonstrate that lesions due to quinolinic acid closely resemble those of Huntington's disease as they result in marked depletions of both GABA and substance P, with selective sparing of somatostatin/neuropeptide Y neurones. Lesions produced by kainic acid (KA), ibotenic acid (IA) and N-methyl-D-aspartate (MeAsp) were unlike those produced by quinolinic acid, as they affected all cell types without sparing somatostatin/neuropeptide Y neurones. These results suggest that quinolinic acid or a similar compound could be responsible for neuronal degeneration in Huntington's disease., ...To determine whether caspase cleavage of huntingtin is a key event in the neuronal dysfunction and selective neurodegeneration in Huntington's disease, /the authors/ generated YAC mice expressing caspase-3- and caspase-6-resistant mutant huntingtin. Mice expressing mutant huntingtin, resistant to cleavage by caspase-6 but not caspase-3, maintain normal neuronal function and do not develop striatal neurodegeneration. Furthermore, caspase-6-resistant mutant huntingtin mice are protected against neurotoxicity induced by multiple stressors including NMDA, quinolinic acid, and staurosporine. These results are consistent with proteolysis of huntingtin at the caspase-6 cleavage site being an important event in mediating neuronal dysfunction and neurodegeneration and highlight the significant role of huntingtin proteolysis and excitotoxicity in Huntington's disease., ... excitotoxic lesion of rat brain with the N-methyl-D-aspartate receptor agonist, quinolinic acid, induces expression of p53 messenger RNA and protein in brain regions showing delayed DNA fragmentation and that expression of p53 messenger RNA precedes DNA damage detected by terminal deoxynucleotidyl transferase-mediated dUTP-biotin nick end-labelling. In addition, using in situ hybridization and immunocytochemistry we demonstrate increased expression of the p53-responsive gene Gadd-45 (preceding p53 expression) and re-expression of the p53-responsive gene Bax (following p53 expression), in these same areas. Bax has been shown to promote neuronal death by interacting with Bcl-2 family members while Gadd-45 expression has been associated with suppression of the cell-cycle and DNA repair. These results suggest that p53 protein may function as an active transcription factor in lesioned brain perhaps initiating the re-expression of Bax in injured brain regions. However, since Gadd-45 precedes p53 expression it appears unlikely that p53 is involved in regulating the early expression of Gadd-45. Taken together however, these results suggest that p53, Bax and Gadd-45 may play important roles in the response (damage/recovery) of the brain following excitotoxic injury., The kynurenine pathway is a major route of L-tryptophan catabolism leading to production of a number of biologically active molecules. Among them, the neurotoxin quinolinic acid, is considered to be involved in the pathogenesis of a number of inflammatory neurological diseases. ... Most of the approaches to explain the pathogenesis of Alzheimer's disease focus on the accumulation of amyloid beta peptide (A beta), in the form of insoluble deposits leading to formation of senile plaques, and on the formation of neurofibrillary tangles composed of hyperphosphorylated Tau protein. Accumulation of A beta is believed to be an early and critical step in the neuropathogenesis of Alzheimer's disease. There is now evidence for the kynurenine pathway being associated with Alzheimer's disease. Disturbances of the kynurenine pathway have already been described in Alzheimer's disease. Recently, /the authors/ demonstrated that A beta 1-42, a cleavage product of amyloid precursor protein, induces production of quinolinic acid, in neurotoxic concentrations, by macrophages and, more importantly, microglia. Senile plaques in Alzheimer's disease are associated with evidence of chronic local inflammation (especially activated microglia) A major aspect of quinolinic acid toxicity is lipid peroxidation and markers of lipid peroxidation are found in Alzheimer's disease. Together, these data imply that quinolinic acid may be one of the critical factors in the pathogenesis of neuronal damage in Alzheimer's disease. This review describes the multiple correlations between the kynurenine pathway and the neuropathogenesis of Alzheimer's disease and highlights more particularly the aspects of quinolinic acid neurotoxicity, emphasizing its roles in lipid peroxidation and the amplification of the local inflammation., For more Mechanism of Action (Complete) data for QUINOLINIC ACID (15 total), please visit the HSDB record page.
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Color/Form

Crystals, Monoclinic crystals from water

CAS No.

89-00-9
Record name Quinolinic acid
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Melting Point

228.5 °C, 190 °C
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Synthesis routes and methods

Procedure details

In another example of a preferred embodiment of the process, a sodium chlorate solution is added in small increments to a mixture of the other components, including copper oxide, which has been previously mixed and heated to reaction temperature (99°-101° C.). The acid concentration in the mixture is about 5 equivalents of acid per liter. The total chlorate addition will provide a chlorate molar excess of about 18% relative to the quinoline present. An exotherm becomes apparent after 6-8% of the chlorate has been added, and soon thereafter a suspension of copper quinolinate develops. Total chlorate addition is completed in 2-4 hours with total reaction time of 10-12 hours. The product, crude copper salt of pyridine-2,3-dicarboxylic acid, is isolated by filtration.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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